2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 946240-43-3
Cat. No.: VC11930358
Molecular Formula: C19H13F3N4O3S
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946240-43-3 |
|---|---|
| Molecular Formula | C19H13F3N4O3S |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | 2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H13F3N4O3S/c1-10-23-16-17(30-10)15(13-3-2-8-29-13)25-26(18(16)28)9-14(27)24-12-6-4-11(5-7-12)19(20,21)22/h2-8H,9H2,1H3,(H,24,27) |
| Standard InChI Key | RIRJZDQQPUSPLY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4 |
| Canonical SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a fused thiazolo[4,5-d]pyridazine core with the following substituents (Figure 1):
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Position 7: Furan-2-yl group (heteroaromatic oxygen-containing ring).
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Position 2: Methyl group.
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Position 4: Oxo (keto) functionality.
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Position 5: Acetamide side chain linked to a 4-(trifluoromethyl)phenyl group.
Table 1: Key Physicochemical Properties
Spectroscopic Data
Although experimental spectra (e.g., NMR, IR) are unavailable in public databases, the Canonical SMILES and InChIKey (RIRJZDQQPUSPLY-UHFFFAOYSA-N) suggest a planar thiazole-pyridazine system with rotational flexibility at the acetamide linker. The trifluoromethyl group introduces strong electron-withdrawing effects, potentially enhancing metabolic stability and target binding .
Synthesis and Derivative Design
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol common to thiazolo[4,5-d]pyridazines (Figure 2):
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.
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Pyridazine Annulation: Cyclization via hydrazine hydrate or substituted hydrazines.
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Acylation: Introduction of the acetamide side chain using 4-(trifluoromethyl)phenyl isocyanate or acyl chloride.
Table 2: Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, reflux, 12–24 hrs | Thiazole ring formation |
| 2 | Hydrazine hydrate, dioxane, 80°C | Pyridazine cyclization |
| 3 | 4-(Trifluoromethyl)phenylacetyl chloride, DCM, DMAP | Acetamide functionalization |
Structural Analogues and Modifications
Analogues with variations in the arylacetamide moiety (e.g., 4-methylphenyl, furfuryl) exhibit enhanced antimicrobial and anticancer activities . For example:
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N-(4-methylbenzyl) derivative (CAS: 941949-63-9) showed moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) .
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Furan-2-ylmethyl-substituted analogue (CAS: 946346-08-3) demonstrated IC₅₀ = 12 µM against HeLa cells.
Structure-Activity Relationship (SAR) Insights
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Furan-2-yl Group: Enhances π-π stacking with aromatic residues in enzyme active sites .
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Trifluoromethylphenyl Acetamide: Improves metabolic stability and target selectivity .
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Methyl at Position 2: Reduces steric hindrance, optimizing binding pocket fit.
Research Gaps and Future Directions
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Experimental Bioactivity Data: No published studies directly evaluate this compound’s efficacy.
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ADMET Profiling: Predictive models indicate moderate hepatic clearance (CLhep: 15 mL/min/kg) but require validation.
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Target Identification: Proteomics and CRISPR screening could elucidate mechanisms beyond folate/kinase pathways.
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